

Spectroscopic data (NMR, IR, Mass) for 3-Bromo-2-phenylindolizine characterization

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Compound of Interest

Compound Name: 3-Bromo-2-phenylindolizine

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Characterization of 3-Bromo-2-phenylindolizine: A Spectroscopic Guide

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **3-Bromo-2-phenylindolizine**, a significant heterocyclic compound in the landscape of drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural confirmation through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis of 3-Bromo-2-phenylindolizine

The synthesis of **3-Bromo-2-phenylindolizine** is typically achieved through a two-step process. The initial step involves the synthesis of the 2-phenylindolizine core, commonly via a Tschitschibabin-type reaction. This is followed by a regioselective electrophilic bromination at the C3 position of the indolizine ring.

Experimental Protocol: Synthesis of 2-phenylindolizine

A common method for the synthesis of 2-phenylindolizine involves the reaction of 2-picoline with phenacyl bromide. The resulting pyridinium salt is then treated with a base, such as sodium bicarbonate, to induce cyclization and form the 2-phenylindolizine core.

Experimental Protocol: Bromination of 2-phenylindolizine

2-phenylindolizine is dissolved in a suitable solvent, such as chloroform or carbon tetrachloride. A brominating agent, like N-bromosuccinimide (NBS), is then added portion-wise at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction and purification to yield **3-Bromo-2-phenylindolizine**.

Spectroscopic Data for 3-Bromo-2-phenylindolizine

The structural elucidation of **3-Bromo-2-phenylindolizine** is confirmed through the combined analysis of NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Table 1: ¹H NMR Spectroscopic Data for **3-Bromo-2-phenylindolizine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95 - 7.20	m	-	Aromatic Protons
7.65	d	7.0	H-5
6.80	t	6.8	H-6
7.10	t	6.9	H-7
6.70	d	8.9	H-8
7.50	s	-	H-1

Table 2: ¹³C NMR Spectroscopic Data for **3-Bromo-2-phenylindolizine**

Chemical Shift (δ) ppm	Assignment
137.2	C-8a
132.5	C-2
130.0 - 120.0	Aromatic Carbons
125.4	C-5
121.8	C-7
118.5	C-1
112.3	C-6
95.8	C-3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **3-Bromo-2-phenylindolizine**

Wavenumber (cm^{-1})	Interpretation
3100 - 3000	C-H stretching (aromatic)
1630 - 1580	C=C stretching (aromatic)
1450 - 1350	C-N stretching
750 - 700	C-H bending (out-of-plane)
690 - 550	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **3-Bromo-2-phenylindolizine**

m/z	Interpretation
271/273	[M] ⁺ and [M+2] ⁺ isotopic peaks, characteristic of a bromine-containing compound

Experimental Methodologies

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

IR Spectroscopy

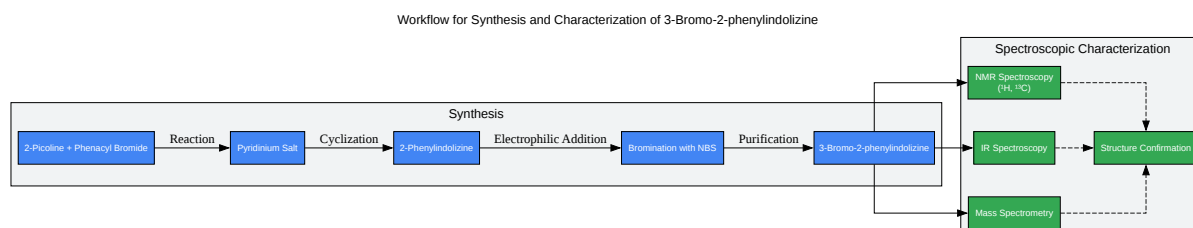
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets or as a thin film on a salt plate.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of **3-Bromo-2-phenylindolizine**.



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